molecular formula C16H11ClFN3O2 B11972597 2-(6-chloro-4-oxo-3(4H)-quinazolinyl)-N-(2-fluorophenyl)acetamide

2-(6-chloro-4-oxo-3(4H)-quinazolinyl)-N-(2-fluorophenyl)acetamide

Cat. No.: B11972597
M. Wt: 331.73 g/mol
InChI Key: NDZIUJNCNOXEHE-UHFFFAOYSA-N
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Description

2-(6-chloro-4-oxo-3(4H)-quinazolinyl)-N-(2-fluorophenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-4-oxo-3(4H)-quinazolinyl)-N-(2-fluorophenyl)acetamide typically involves the following steps:

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Acetamide Formation: The final step involves the reaction of the chlorinated quinazolinone with 2-fluoroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the acetamide moiety, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting the oxo group to a hydroxyl group.

    Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigating its potential as a therapeutic agent for diseases like cancer, inflammation, or infections.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(6-chloro-4-oxo-3(4H)-quinazolinyl)-N-(2-fluorophenyl)acetamide would depend on its specific biological target. Generally, compounds in the quinazolinone family exert their effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting Cellular Processes: Interfering with processes like DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

    2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide: Lacks the chlorine and fluorine substituents.

    6-chloro-2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide: Similar structure but without the fluorine atom.

    2-(6-chloro-4-oxo-3(4H)-quinazolinyl)-N-(4-fluorophenyl)acetamide: Fluorine atom at a different position on the phenyl ring.

Uniqueness

2-(6-chloro-4-oxo-3(4H)-quinazolinyl)-N-(2-fluorophenyl)acetamide is unique due to the specific positioning of the chlorine and fluorine atoms, which can significantly influence its biological activity and chemical reactivity. These substituents can enhance its binding affinity to biological targets, alter its pharmacokinetic properties, and provide opportunities for further functionalization.

Properties

Molecular Formula

C16H11ClFN3O2

Molecular Weight

331.73 g/mol

IUPAC Name

2-(6-chloro-4-oxoquinazolin-3-yl)-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C16H11ClFN3O2/c17-10-5-6-13-11(7-10)16(23)21(9-19-13)8-15(22)20-14-4-2-1-3-12(14)18/h1-7,9H,8H2,(H,20,22)

InChI Key

NDZIUJNCNOXEHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Cl)F

Origin of Product

United States

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